molecular formula C20H19N3O2 B2628462 N-([2,3'-bipyridin]-3-ylmethyl)-2-(o-tolyloxy)acetamide CAS No. 1904179-65-2

N-([2,3'-bipyridin]-3-ylmethyl)-2-(o-tolyloxy)acetamide

Cat. No. B2628462
CAS RN: 1904179-65-2
M. Wt: 333.391
InChI Key: HAZDNVZAKZXPNN-UHFFFAOYSA-N
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Description

N-([2,3'-bipyridin]-3-ylmethyl)-2-(o-tolyloxy)acetamide, also known as BPy-2-Tol-OAc, is a chemical compound that has been extensively studied for its potential use in biomedical research. This compound is a derivative of bipyridine, which is a heterocyclic organic compound that has been widely used in various fields, including medicinal chemistry, materials science, and coordination chemistry. BPy-2-Tol-OAc is a promising candidate for developing new drugs and therapeutic agents due to its unique chemical properties and potential applications.

Scientific Research Applications

Photophysical Properties and Polymer Modification

Research involving the synthesis and application of amide-linked, polypyridyl derivatives, similar in structure to the specified compound, has been explored in the context of modifying polymers for enhanced photophysical properties. For instance, the preparation of amide-linked, polypyridylruthenium-derivatized polystyrene demonstrates how such compounds can be used to modify polymer backbones, impacting their spectral and electrochemical properties. This kind of modification is crucial in developing materials with specific light-absorbing or emitting properties, useful in sensors, light-emitting diodes, and photovoltaic devices (Friesen, Kajita, Danielson, & Meyer, 1998).

Drug Discovery and Biological Activity

Compounds with acetamide linkages and bipyridine motifs are often explored for their biological activity. For example, the study of vibrational, spectroscopic, molecular docking, and density functional theory on N-(5-aminopyridin-2-yl)acetamide illustrates the process of evaluating a compound's potential bioactivity through computational and experimental methods. This approach aids in the identification of compounds with promising therapeutic applications, including antidiabetic activity and inhibitor potential against specific diseases (Asath, Rekha, Premkumar, Mathavan, & Benial, 2016).

properties

IUPAC Name

2-(2-methylphenoxy)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-15-6-2-3-9-18(15)25-14-19(24)23-13-17-8-5-11-22-20(17)16-7-4-10-21-12-16/h2-12H,13-14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZDNVZAKZXPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({[2,3'-bipyridine]-3-yl}methyl)-2-(2-methylphenoxy)acetamide

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